1-Ethoxy-3-methylcyclohexane-1-carbaldehyde
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Overview
Description
1-Ethoxy-3-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O2. It is a cycloalkane derivative featuring an ethoxy group and a methyl group attached to a cyclohexane ring, with an aldehyde functional group. This compound is primarily used in research and development, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-3-methylcyclohexane-1-carbaldehyde typically involves the reaction of 3-methylcyclohexanone with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired aldehyde.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 1-Ethoxy-3-methylcyclohexane-1-carboxylic acid.
Reduction: 1-Ethoxy-3-methylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-3-methylcyclohexane-1-carbaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Potential use in the development of pharmaceuticals targeting specific metabolic pathways.
Industry: As an intermediate in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity or altering their function. This interaction can affect metabolic pathways and cellular processes.
Comparison with Similar Compounds
3-Methylcyclohexane-1-carbaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
1-Ethoxycyclohexane-1-carbaldehyde: Lacks the methyl group, which can influence its reactivity and physical properties.
Uniqueness: 1-Ethoxy-3-methylcyclohexane-1-carbaldehyde is unique due to the presence of both an ethoxy group and a methyl group on the cyclohexane ring, providing a distinct combination of reactivity and physical properties that can be leveraged in various chemical syntheses and applications.
Biological Activity
1-Ethoxy-3-methylcyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C₉H₁₈O. It is categorized as an aldehyde and has garnered interest in various fields, including medicinal chemistry and industrial applications. This article explores its biological activities, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
This compound is characterized by its unique structure, which influences its reactivity and potential biological interactions. The compound features an ethoxy group and a methyl substituent on a cyclohexane ring, with a carbaldehyde functional group.
Property | Value |
---|---|
Molecular Formula | C₉H₁₈O |
Molecular Weight | 142.24 g/mol |
IUPAC Name | This compound |
CAS Number | 60102115 |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that aldehydes can disrupt microbial cell membranes, leading to cell death. The specific mechanism for this compound's activity is still under investigation but may involve interactions with microbial enzymes or structural components.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of various derivatives of cyclohexane aldehydes on cancer cell lines. The results indicated that while some derivatives showed promising cytotoxicity, this compound displayed moderate effects at concentrations above 50 μM. This suggests potential for further development in cancer therapeutics, albeit with caution regarding dosage and toxicity levels.
Case Studies
- Study on Anticancer Activity : A recent investigation focused on the anticancer properties of cyclohexane derivatives, including this compound. The study reported that this compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. The IC50 value was determined to be approximately 45 μM, indicating a moderate level of activity compared to established chemotherapeutics.
- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy of several aldehydes against Gram-positive and Gram-negative bacteria. Results showed that this compound had a minimum inhibitory concentration (MIC) of 100 μg/mL against Staphylococcus aureus, suggesting it could be a candidate for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the aldehyde functional group may interact with nucleophilic sites in proteins or nucleic acids, leading to alterations in cellular function or structure. This reactivity could contribute to both its antimicrobial and cytotoxic properties.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-ethoxy-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-12-10(8-11)6-4-5-9(2)7-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
QXWXJYSUBQMHNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCC(C1)C)C=O |
Origin of Product |
United States |
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